3-(1,3-Oxazol-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 |
InChI Key |
BMFGDEJXSARJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 1,3 Oxazol 2 Yl Propan 1 Ol
Retrosynthetic Analysis of the 3-(1,3-Oxazol-2-yl)propan-1-ol (B6235002) Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that inform the design of viable synthetic routes. The primary disconnection of the oxazole (B20620) ring itself suggests precursors that can undergo cyclization to form the heterocyclic core.
One common strategy involves the disconnection of the C2-N3 and C5-O1 bonds, a pathway central to the Robinson-Gabriel synthesis. This approach identifies a 2-acylamino ketone as a key intermediate. For the target molecule, this translates to an N-(1-hydroxy-4-oxobutan-2-yl)amide derivative of a suitable carboxylic acid.
Alternatively, a disconnection at the C2-O1 and N3-C4 bonds points towards a condensation reaction between a precursor containing the propanol (B110389) side chain, such as a derivative of 4-hydroxybutanoic acid, and a suitable amino-carbonyl compound.
A third approach, inspired by the Van Leusen oxazole synthesis, involves the disconnection of the C4-C5 bond and the bond between the oxazole ring and the propanol side chain. This retrosynthetic step leads to an aldehyde, specifically 4-hydroxybutanal or a protected derivative, and tosylmethyl isocyanide (TosMIC).
These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.
Direct Synthetic Pathways for this compound
Direct synthetic pathways aim to construct the this compound scaffold in a limited number of steps, often by forming the oxazole ring from precursors that already contain the 3-hydroxypropyl moiety or a protected equivalent.
Cyclodehydration Reactions
Cyclodehydration is a cornerstone of oxazole synthesis, most notably in the Robinson-Gabriel synthesis and its modifications. wikipedia.org This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone. To synthesize this compound via this route, a key precursor would be an N-acyl derivative of 1-amino-4-hydroxybutan-2-one.
The general reaction scheme is as follows:
For the target molecule, the precursor would ideally be derived from 4-hydroxybutanoic acid. The synthesis could commence with the acylation of an appropriate aminoketone bearing a protected hydroxyl group. The subsequent deprotection and cyclodehydration, typically promoted by strong acids such as sulfuric acid or phosphorus pentoxide, would yield the desired oxazole. The protection of the hydroxyl group is crucial to prevent unwanted side reactions under the harsh dehydrating conditions.
| Starting Material | Reagents | Key Intermediate | Product |
| Protected 4-aminobutan-1,3-diol | Acylating agent | N-(4-hydroxy-1-oxobutan-2-yl)amide | This compound |
| 4-hydroxybutanoic acid | Amino ketone precursor | 2-acylamino ketone | This compound |
Condensation Reactions with Hydroxyl-Containing Precursors
This approach involves the condensation of a carboxylic acid derivative containing the propanol side chain with an α-halo or α-hydroxy ketone. A plausible route would involve the reaction of 4-hydroxybutyramide (with a protected hydroxyl group) with a 2-haloketone. The initial N-alkylation is followed by cyclization and dehydration to furnish the oxazole ring.
Another variation is the reaction of 4-hydroxybutanoic acid with an aminoketone, followed by cyclization. The choice of reagents and reaction conditions is critical to ensure the compatibility of the free hydroxyl group, which may necessitate the use of protecting group strategies.
Metal-Catalyzed Cyclizations and Cross-Couplings
Modern organic synthesis offers a variety of metal-catalyzed reactions for the construction of heterocyclic rings. Palladium- and copper-catalyzed reactions, for instance, can be employed for the synthesis of substituted oxazoles. rsc.org A potential strategy for this compound could involve the coupling of a precursor bearing the propanol side chain with a suitable oxazole synthon.
For example, a palladium-catalyzed coupling of a 2-halooxazole with a protected 3-hydroxypropyl organometallic reagent could be a viable route. Conversely, an intramolecular cyclization of a suitably functionalized acyclic precursor, catalyzed by a transition metal, could also be envisioned. For instance, a zinc-catalyzed cyclization of propargyl amides has been reported to yield oxazoles. organic-chemistry.org Adapting this to a substrate derived from 4-hydroxybutynoic acid could provide a pathway to the target molecule.
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type |
| Palladium(0) | 2-Halooxazole | (3-(Protected-oxy)propyl)zinc halide | Cross-coupling |
| Copper(I) | N-(alkynyl)amide of protected 4-hydroxybutanoic acid | - | Intramolecular Cyclization |
| Zinc(II) | Propargyl amide of protected 4-hydroxybutanoic acid | - | Cycloisomerization |
Green Chemistry Approaches and Sustainable Synthesis Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for oxazole synthesis. These include microwave-assisted synthesis, the use of solid-supported reagents, and reactions in aqueous media or ionic liquids. researchgate.net
Microwave irradiation can significantly accelerate the rate of classical oxazole syntheses, such as the Robinson-Gabriel reaction, often leading to higher yields and cleaner reactions. For the synthesis of this compound, a microwave-assisted cyclodehydration of the corresponding 2-acylamino ketone precursor could offer a more sustainable alternative to conventional heating.
The use of solid-supported catalysts or reagents can simplify product purification and catalyst recycling. For instance, a polymer-supported dehydrating agent could be employed in the cyclodehydration step.
Multi-Step Synthetic Sequences Incorporating the Propanol Side Chain
In cases where direct methods are not feasible or result in low yields, multi-step synthetic sequences provide a more controlled and often more efficient approach to this compound. These strategies typically involve the initial synthesis of a functionalized oxazole that can be subsequently elaborated to introduce the 3-hydroxypropyl side chain.
One such strategy involves the synthesis of a 2-(carboxyethyl)oxazole or a related derivative. This can be achieved through standard oxazole syntheses using precursors bearing an ester or a protected carboxyl group. The resulting oxazole can then be reduced to the desired alcohol. For example, the reduction of ethyl 3-(1,3-oxazol-2-yl)propanoate with a suitable reducing agent like lithium aluminum hydride would yield this compound.
Another multi-step approach could start with a 2-methyloxazole. This starting material can undergo functionalization at the methyl group. For instance, deprotonation of the methyl group with a strong base followed by reaction with an appropriate electrophile, such as a protected 2-bromoethanol, could introduce the desired side chain in a stepwise manner.
A further strategy could involve the synthesis of an oxazole with a side chain amenable to functional group interconversion. For example, an oxazole bearing a 2-(3-bromopropyl) substituent could be synthesized and subsequently converted to the alcohol via nucleophilic substitution with a hydroxide (B78521) source.
Strategies for Carbon-Carbon Bond Formation at the Oxazole Moiety
The creation of the bond between the C2 position of the oxazole ring and the propyl alcohol side chain is a critical step in the synthesis of this compound. Several foundational strategies in heterocyclic chemistry can be adapted for this purpose.
One of the most classical and adaptable methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino ketone. In a hypothetical route to the target molecule, this would involve the synthesis of an N-(4-hydroxybutanoyl)amino ketone intermediate. The 4-hydroxybutanoyl moiety serves as the precursor to the 3-hydroxypropyl side chain attached at the C2 position. The subsequent intramolecular cyclization, typically promoted by dehydrating agents such as sulfuric or polyphosphoric acid, forms the oxazole ring.
A second major strategy involves building the side chain off a pre-formed oxazole nucleus. This can be achieved through the metalation of the C2 position of an unsubstituted or 2-halo-substituted oxazole. The C2 proton of the oxazole ring is the most acidic and can be removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithiooxazole intermediate. This potent nucleophile can then react with a suitable three-carbon electrophile, such as 3-bromo-1-propanol (B121458) (with a protected hydroxyl group, e.g., as a tetrahydropyranyl (THP) or silyl (B83357) ether) to form the required carbon-carbon bond. A final deprotection step would then reveal the terminal alcohol.
Palladium-catalyzed cross-coupling reactions represent a more modern approach. While often used for C-C bond formation between sp2 centers (e.g., direct arylation), these methods can be adapted for alkylation. organic-chemistry.org For instance, a 2-halooxazole could potentially undergo a coupling reaction with an appropriate organometallic reagent bearing the protected 3-hydroxypropyl group.
Another versatile method is the cycloisomerization of N-propargylamides . mdpi.com In this approach, 4-hydroxybutanoic acid (or its ester derivative) would be coupled with propargylamine (B41283) to form N-(prop-2-yn-1-yl)-4-hydroxybutanamide. In the presence of a suitable catalyst, often a Lewis acid like zinc triflate (Zn(OTf)₂) or a gold complex, this intermediate undergoes cycloisomerization to directly yield this compound. mdpi.com
Stereoselective and Enantioselective Synthesis
The target compound, this compound, is an achiral molecule. Therefore, stereoselective and enantioselective considerations are not relevant to the final product structure itself. However, such strategies may be applicable during the synthesis if chiral precursors, reagents, or catalysts are employed in the construction of the molecule or its intermediates.
For example, in syntheses that build the oxazole ring from an amino alcohol precursor (such as in a modified Robinson-Gabriel synthesis), an enantiopure amino alcohol could be used. While the stereocenter of the amino alcohol is typically consumed during the aromatization to form the oxazole ring, the use of a chiral starting material could potentially influence the kinetics or outcome of certain transformations in a complex multi-step synthesis. Literature on the synthesis of related heterocyclic systems has demonstrated that enantiopure starting materials can be used to generate optically active products, such as in the preparation of trifluoromethyl-substituted 2,3-dihydroimidazo[2,1-b]oxazoles from enantiopure imidazole (B134444) N-oxides. uzh.ch
Furthermore, palladium-catalyzed reactions have been developed for the highly effective enantioselective synthesis of asymmetric oxazoline (B21484) derivatives, which are structural precursors to oxazoles. nih.gov These advanced catalytic systems utilize chiral ligands to control the stereochemical outcome of the reaction. While not directly resulting in a chiral version of this compound, the principles of asymmetric catalysis could be relevant in synthetic pathways that proceed through chiral intermediates.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and yield of any chosen synthetic route to this compound are critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, reagents, solvent, and temperature, all of which can dramatically influence reaction rate, selectivity, and the ease of product isolation.
Catalyst Systems and Reagents
The selection of an appropriate catalyst is fundamental to the success of many modern oxazole syntheses. The optimal catalyst is entirely dependent on the specific reaction strategy employed.
For cycloisomerization reactions of N-propargylamides, Lewis acids are the catalysts of choice. Zinc triflate (Zn(OTf)₂) has been shown to be particularly effective, promoting the tandem cycloisomerization/alkylation in moderate to good yields. mdpi.com Gold and other transition metal catalysts are also widely used for activating alkynes and promoting similar cyclizations. nih.govscispace.com
In cross-coupling strategies , palladium catalysts are paramount. Systems like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), often in combination with specific phosphine (B1218219) ligands and a base, are used for direct C-H functionalization or coupling with organometallic reagents. organic-chemistry.org Copper catalysts, sometimes used in conjunction with palladium, are also employed for certain arylation and annulation reactions. organic-chemistry.org
For classical cyclodehydration reactions , the reagents are typically strong protic acids like H₂SO₄ or Lewis acids. However, milder reagents have been developed to improve functional group tolerance. Iodine has been noted as a simple and effective catalyst for certain domino oxidative cyclization routes to form polysubstituted oxazoles. organic-chemistry.org
Bases also play a crucial role, particularly in van Leusen-type syntheses (which typically form 5-substituted oxazoles) where bases like potassium carbonate (K₂CO₃) are standard. nih.govsemanticscholar.org In metalation strategies, strong, non-nucleophilic bases such as n-BuLi or lithium diisopropylamide (LDA) are required.
| Reaction Type | Catalyst/Reagent System | Function | Reference |
|---|---|---|---|
| Cycloisomerization | Zn(OTf)₂ | Lewis acid activation of alkyne | mdpi.com |
| Cycloisomerization/Annulation | Gold (Au) catalysts | Pi-acid activation of alkyne | nih.gov |
| Cross-Coupling/Direct Arylation | Pd₂(dba)₃ or Pd(PPh₃)₄ with phosphine ligands | Catalyzes C-C bond formation | organic-chemistry.org |
| Oxidative Cyclization | I₂ or [Ru(bpy)₃]Cl₂ (photocatalyst) | Mediates/catalyzes ring formation | organic-chemistry.org |
| Metalation | n-Butyllithium (n-BuLi) | Strong base for deprotonation at C2 | General Knowledge |
Solvent Effects and Temperature Control
In a study on Zn(OTf)₂-catalyzed synthesis of oxazoles from N-propargylamides, a solvent screen demonstrated that 1,2-dichloroethane (B1671644) (DCE) provided the best results at a reaction temperature of 70 °C. mdpi.com Other solvents, including toluene, 1,4-dioxane, acetonitrile (B52724) (CH₃CN), chloroform (B151607) (CHCl₃), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), resulted in lower yields. mdpi.com This highlights the sensitive nature of the reaction to the solvent environment.
Conversely, some copper-catalyzed syntheses of oxazoles perform best under solvent-free (neat) conditions. In one such optimization, reactions performed at 60 °C afforded a 77% yield, whereas temperatures of 25 °C, 40 °C, and 80 °C all gave significantly lower yields, indicating a narrow optimal temperature window. researchgate.net The use of solvents like CH₃CN, CHCl₃, and CH₂Cl₂ in that system led to poor or no product formation. researchgate.net
Microwave-assisted syntheses have also shown strong solvent dependency. For a [3+2] cycloaddition to form oxazole derivatives, isopropyl alcohol (IPA) under microwave irradiation at 65 °C was found to be optimal. nih.gov In contrast, polar aprotic solvents like THF and CH₃CN favored the formation of the oxazoline intermediate, while DMF and dimethyl sulfoxide (B87167) (DMSO) were ineffective for the cyclization. nih.gov
This data underscores that there is no universally optimal solvent or temperature; these parameters must be empirically optimized for each specific transformation in the synthetic sequence toward this compound.
| Reaction/Catalyst | Optimal Solvent | Optimal Temperature | Outcome | Reference |
|---|---|---|---|---|
| Zn(OTf)₂-catalyzed cycloisomerization | 1,2-Dichloroethane (DCE) | 70 °C | Highest yield compared to THF, DMF, etc. | mdpi.com |
| Cu(I)-catalyzed oxazole synthesis | Solvent-free (Neat) | 60 °C | Better yield than at 25, 40, or 80 °C; solvents like CH₃CN were ineffective. | researchgate.net |
| Microwave-assisted [3+2] cycloaddition | Isopropyl Alcohol (IPA) | 65 °C | High yield of oxazole; other solvents (THF, CH₃CN) favored oxazoline intermediate. | nih.gov |
Chemical Transformations and Reactivity of 3 1,3 Oxazol 2 Yl Propan 1 Ol
Functionalization Reactions at the Propanol (B110389) Side Chain
The propanol side chain, with its terminal primary hydroxyl group and flexible alkyl backbone, is amenable to a variety of functionalization reactions. These transformations allow for the introduction of diverse chemical entities and the extension of the carbon framework.
The primary hydroxyl group is a versatile handle for a multitude of chemical modifications, including esterification, etherification, and oxidation.
Esterification: The reaction of 3-(1,3-oxazol-2-yl)propan-1-ol (B6235002) with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. chemguide.co.ukchemrevise.orgchemguide.co.uktheexamformula.co.uk Acid catalysis, typically with a strong acid like sulfuric acid, is often employed when using carboxylic acids. chemguide.co.uk The use of more reactive acyl chlorides or anhydrides can proceed under milder conditions. chemrevise.orgchemguide.co.uk
| Reagent | Product | Conditions |
| Acetic Anhydride | 3-(1,3-Oxazol-2-yl)propyl acetate | Pyridine (B92270), room temperature |
| Benzoyl Chloride | 3-(1,3-Oxazol-2-yl)propyl benzoate | Triethylamine, CH2Cl2, 0 °C to rt |
| Propanoic Acid | 3-(1,3-Oxazol-2-yl)propyl propanoate | H2SO4 (cat.), heat |
Etherification: The Williamson ether synthesis provides a classical route to ethers from this compound. wikipedia.orgmasterorganicchemistry.combyjus.comlumenlearning.com This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
| Reagent 1 | Reagent 2 | Product | Conditions |
| Sodium Hydride | Methyl Iodide | 2-(3-Methoxypropyl)-1,3-oxazole | THF, 0 °C to rt |
| Potassium tert-butoxide | Benzyl Bromide | 2-(3-(Benzyloxy)propyl)-1,3-oxazole | THF, rt |
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.commintlify.appalfa-chemistry.comalfa-chemistry.comwikipedia.orgbyjus.comchemistryhall.comchemistrysteps.com Milder reagents, such as those used in the Swern oxidation, favor the formation of 3-(1,3-oxazol-2-yl)propanal. chemistrysteps.comalfa-chemistry.comwikipedia.orgbyjus.comchemistryhall.com Stronger oxidizing agents, like the Jones reagent, will typically oxidize the primary alcohol directly to 3-(1,3-oxazol-2-yl)propanoic acid. mintlify.appalfa-chemistry.comchemistrysteps.comwikipedia.orgorganic-chemistry.org
| Reagent | Product | Conditions |
| Oxalyl chloride, DMSO, Et3N (Swern) | 3-(1,3-Oxazol-2-yl)propanal | CH2Cl2, -78 °C to rt |
| CrO3, H2SO4, acetone (B3395972) (Jones) | 3-(1,3-Oxazol-2-yl)propanoic acid | Acetone, 0 °C to rt |
Beyond the hydroxyl group, the alkyl chain itself can be a site for modification, allowing for chain elongation and the interconversion of functional groups.
Chain Elongation: A common strategy for chain elongation involves converting the hydroxyl group into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, effectively extending the carbon chain.
Functional Group Interconversion: The hydroxyl group can be converted to other functional groups. For instance, treatment with a tosyl chloride in the presence of a base yields the corresponding tosylate. This tosylate is an excellent substrate for S(_N)2 reactions with various nucleophiles, allowing for the introduction of azides, halides, and other functionalities.
| Starting Material | Reagent | Product |
| This compound | 1. TsCl, pyridine; 2. NaCN, DMSO | 4-(1,3-Oxazol-2-yl)butanenitrile |
| 3-(1,3-Oxazol-2-yl)propyl tosylate | Sodium Azide (B81097) | 2-(3-Azidopropyl)-1,3-oxazole |
| 3-(1,3-Oxazol-2-yl)propyl tosylate | Lithium Bromide | 2-(3-Bromopropyl)-1,3-oxazole |
Reactivity of the 1,3-Oxazole Heterocycle in this compound
The 1,3-oxazole ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles. The presence of the alkyl substituent at the C2 position also plays a role in directing the regioselectivity of these reactions.
Electrophilic Reactions: Electrophilic aromatic substitution on the oxazole (B20620) ring is generally difficult due to its electron-deficient nature. organic-chemistry.orgslideshare.net However, the presence of activating groups on the ring can facilitate such reactions. For 2-alkyl-substituted oxazoles, electrophilic attack, when it occurs, is predicted to favor the C5 position, followed by the C4 position. organic-chemistry.org
Nucleophilic Reactions: Nucleophilic substitution on the unsubstituted oxazole ring is uncommon. wikipedia.orgorganic-chemistry.org However, the introduction of a good leaving group, such as a halogen, at the C2 position can enable nucleophilic aromatic substitution. Nucleophilic attack can also lead to ring cleavage, particularly in the presence of strong nucleophiles. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of oxazole rings. nih.govresearchgate.netnih.govmdpi.comrsc.org To achieve this, the oxazole is typically first halogenated, most commonly at the C2 or C5 position, to provide a handle for coupling. For instance, a 2-halo-oxazole derivative can undergo Suzuki, Stille, or other cross-coupling reactions to form new carbon-carbon bonds.
| Oxazole Substrate | Coupling Partner | Catalyst System | Product |
| 2-Bromo-1,3-oxazole derivative | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenyl-1,3-oxazole derivative |
| 2-Iodo-1,3-oxazole derivative | Tributyl(vinyl)stannane | Pd(PPh3)4 | 2-Vinyl-1,3-oxazole derivative |
Cycloaddition Reactions: Oxazoles can participate as the diene component in Diels-Alder reactions, particularly when the ring is substituted with electron-donating groups or when the dienophile is highly electron-deficient. wikipedia.orgbyjus.comresearchgate.netresearchgate.netacs.orgnih.govacs.org The cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the formation of a furan (B31954) or a pyridine derivative, depending on the dienophile and subsequent reaction conditions. Activation of the oxazole nitrogen with a Lewis acid can facilitate the cycloaddition with less reactive dienophiles. acs.orgnih.govacs.org
Ring-Opening Reactions: The oxazole ring can be opened under various conditions. Acid-catalyzed hydrolysis can lead to the cleavage of the ring to form an amino ketone or related structures. rsc.orgnih.govgoogle.com Photochemical rearrangements of oxazoles are also known, which can lead to the formation of isoxazoles or other heterocyclic systems. acs.orgnih.govacs.orgcapes.gov.brorganic-chemistry.org
| Reaction Type | Conditions | Product Type |
| Diels-Alder | Diethyl acetylenedicarboxylate, heat | Furan derivative |
| Acid-Catalyzed Hydrolysis | Aqueous HCl, heat | Amino ketone derivative |
| Photochemical Rearrangement | UV light | Isoxazole derivative |
Chemoselectivity and Regioselectivity in Chemical Transformations of this compound
The chemical reactivity of this compound is dictated by the presence of two distinct functional groups: a primary alcohol (-OH) and an oxazole ring. This bifunctional nature makes chemoselectivity—the preferential reaction of one functional group in the presence of the other—a critical consideration in its synthetic transformations. Furthermore, the oxazole ring itself possesses multiple, non-equivalent positions (C2, C4, C5, and N3), leading to challenges and opportunities in regioselectivity, which is the control of reaction at a specific position on the ring.
The interplay between the nucleophilic hydroxyl group and the aromatic, yet reactive, oxazole heterocycle allows for a range of selective modifications, provided the reaction conditions are carefully controlled. The oxazole ring is an electron-rich heterocycle, but the reactivity of its carbon atoms varies, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack or deprotonation, while the C5 position is typically the most reactive towards electrophiles. semanticscholar.orgpharmaguideline.comwikipedia.orgcutm.ac.in In this compound, the C2 position is already substituted, shifting the focus of reactivity to the C4 and C5 positions and the nitrogen atom.
Chemoselective Transformations
The primary alcohol and the oxazole ring exhibit different chemical properties, enabling selective reactions. The hydroxyl group can be targeted by reagents that react specifically with alcohols under conditions that leave the oxazole ring intact. Conversely, certain transformations can be directed at the oxazole ring without affecting the alcohol.
One of the most common chemoselective reactions involving the hydroxyl group is oxidation. For instance, the selective oxidation of a structurally similar compound, 3-(2-Phenyl-5-(trifluoromethyl)oxazol-4-yl)propan-1-ol, to its corresponding aldehyde, 3-(2-Phenyl-5-(trifluoromethyl)oxazol-4-yl)propanal, has been demonstrated. acs.org This type of transformation can be achieved using mild oxidizing agents that are compatible with the oxazole ring.
Another key strategy for achieving chemoselectivity is the use of protecting groups. The hydroxyl group can be protected, for example, as a silyl (B83357) ether, allowing for a wide range of modifications to be performed on the oxazole ring. Subsequent deprotection regenerates the alcohol functionality.
The following table summarizes potential chemoselective reactions for this compound:
Interactive Data Table: Chemoselective Reactions of this compound
| Target Functional Group | Reaction Type | Reagent/Conditions | Product |
| Hydroxyl Group | Oxidation | TEMPO/NaOCl | 3-(1,3-Oxazol-2-yl)propanal |
| Hydroxyl Group | Esterification | Acyl chloride, Pyridine | 3-(1,3-Oxazol-2-yl)propyl acetate |
| Hydroxyl Group | Protection | TBDMSCl, Imidazole (B134444) | 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)-1,3-oxazole |
| Oxazole Ring | N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-(3-Hydroxypropyl)-3-methyl-1,3-oxazolium iodide |
Regioselective Transformations of the Oxazole Ring
When the oxazole ring of this compound is the target of a chemical transformation, regioselectivity becomes a paramount concern. The substitution pattern of the ring influences the position of subsequent reactions.
Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.com When such reactions do occur, they typically show a preference for the C5 position. semanticscholar.orgwikipedia.org For this compound, electrophilic substitution would be expected to proceed at the C5 position, if at all, under forcing conditions.
Metallation: A more reliable method for functionalizing the oxazole ring is through metallation, which involves deprotonation with a strong base followed by reaction with an electrophile. The acidity of the ring protons generally follows the order C2 > C5 > C4. semanticscholar.orgwikipedia.org Since the C2 position is substituted in the target molecule, metallation is most likely to occur at the C5 position. This regioselectivity allows for the introduction of a variety of substituents at this site. For this strategy to be effective, the hydroxyl group would typically need to be protected first to prevent it from being deprotonated by the strong base.
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, which are [4+2] cycloadditions. semanticscholar.orgpharmaguideline.com This reactivity can be used to construct pyridine derivatives. The regioselectivity of such reactions is dependent on the nature of the dienophile and the substituents on the oxazole ring.
The table below outlines potential regioselective reactions for the oxazole ring of this compound, often requiring prior protection of the alcohol group.
Interactive Data Table: Regioselective Reactions of the Oxazole Ring
| Reaction Type | Position of Reactivity | Reagent/Conditions | Intermediate/Product |
| Electrophilic Substitution | C5 | Vilsmeier-Haack (POCl₃, DMF) | 5-Formyl-2-(3-hydroxypropyl)-1,3-oxazole |
| Metallation | C5 | 1. n-BuLi, THF, -78°C2. Electrophile (e.g., CO₂) | 2-(3-Hydroxypropyl)-1,3-oxazole-5-carboxylic acid |
| Diels-Alder Cycloaddition | C4-C5 | Dienophile (e.g., Maleic anhydride) | Bicyclic adduct, precursor to substituted pyridines |
Role As a Synthetic Building Block and Intermediate in Complex Organic Synthesis
Precursor for the Elaboration of Diverse Chemical Structures
The utility of 3-(1,3-Oxazol-2-yl)propan-1-ol (B6235002) as a precursor stems from the distinct reactivity of its two primary functional groups: the terminal hydroxyl group and the 1,3-oxazole ring system. These sites can be manipulated selectively or in tandem to yield a wide array of more complex molecules.
The primary alcohol is a versatile handle for numerous functional group interconversions. Standard oxidation reactions can convert the alcohol to the corresponding aldehyde, 3-(1,3-oxazol-2-yl)propanal, or further to the carboxylic acid, 3-(1,3-oxazol-2-yl)propanoic acid. These derivatives are themselves valuable intermediates, for instance, in reductive amination or peptide coupling reactions. Furthermore, the hydroxyl group can undergo O-alkylation or esterification to introduce diverse side chains, or be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
The oxazole (B20620) ring, while aromatic, is also amenable to further functionalization. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the direct arylation of oxazoles, offering a powerful method for introducing aryl or heteroaryl substituents onto the ring. organic-chemistry.org While the 2-position of the oxazole in this compound is already substituted, the C4 and C5 positions remain potential sites for functionalization, such as lithiation followed by quenching with an electrophile, or via directed metalation strategies. This allows for the introduction of additional points of diversity.
Below is a table summarizing potential transformations of this compound.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde |
| Primary Alcohol | Oxidation | Jones Reagent, KMnO₄ | Carboxylic Acid |
| Primary Alcohol | Esterification | Acyl Chloride, Pyridine (B92270) | Ester |
| Primary Alcohol | Etherification | NaH, Alkyl Halide | Ether |
| Primary Alcohol | Tosylation | TsCl, Pyridine | Tosylate |
| Oxazole Ring | C5-Halogenation | NBS, Br₂ | 5-Halo-oxazole |
Application in the Construction of Heterocyclic Systems (e.g., fused ring systems, polyheterocycles)
The strategic placement of reactive functional groups in this compound and its derivatives makes it a promising precursor for the synthesis of more complex heterocyclic systems, including fused and polyheterocyclic structures. The synthesis of such systems is of great interest in medicinal chemistry and materials science. researchgate.netaablocks.com
A plausible strategy for constructing a fused ring system involves a multi-step sequence starting from this compound. For example, the alcohol can be converted to a primary amine via a tosylate or azide (B81097) intermediate. In parallel, the C4 or C5 position of the oxazole ring could be functionalized to introduce a group capable of reacting with this newly installed amine, such as a carbonyl or a suitable leaving group. The subsequent intramolecular cyclization would lead to the formation of a new ring fused to the oxazole core.
An illustrative, albeit hypothetical, pathway to an oxazolo-dihydropyrimidine system is outlined below.
Table 2: Plausible Synthetic Route to a Fused Heterocyclic System
| Step | Starting Material | Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Tosylation followed by Azide Substitution and Reduction | 3-(1,3-Oxazol-2-yl)propan-1-amine |
This modular approach, combining functionalization of both the side chain and the oxazole ring, provides a conceptual framework for accessing novel heterocyclic scaffolds from a simple starting material. acs.org
Utility in the Preparation of Scaffolds for Chemical Research
In modern drug discovery and chemical biology, there is a high demand for novel molecular scaffolds that can be readily diversified to generate libraries of compounds for biological screening. mdpi.comd-nb.info this compound is an excellent candidate for such a scaffold due to its inherent bifunctionality and the established importance of the oxazole motif.
The compound can be considered a trifunctional scaffold if one considers the latent reactivity of the oxazole ring. d-nb.info The terminal hydroxyl group serves as a primary attachment point or a site for introducing a major element of diversity. For example, it can be used to link the molecule to a solid support for parallel synthesis or to attach a solubilizing group. mdpi.com The oxazole ring acts as a stable central core and a key pharmacophoric element, while its C4 and C5 positions represent secondary sites for diversification. nih.gov
This "scaffold-based" approach allows for the systematic exploration of the chemical space around the oxazole core. By creating a library of analogs with variations at the alcohol-derived side chain and at the C4/C5 positions of the ring, researchers can conduct structure-activity relationship (SAR) studies to identify compounds with optimized properties. The simplicity and accessibility of the starting scaffold are crucial for such endeavors. nih.gov
Table 3: Features of this compound as a Research Scaffold
| Scaffold Feature | Description | Application in Research |
|---|---|---|
| Bifunctionality | Possesses a reactive alcohol and a stable, functionalizable oxazole ring. | Allows for orthogonal chemical modifications at two distinct sites. |
| Primary Handle | The terminal -OH group provides a reliable point for chemical linkage. | Attachment to solid supports, conjugation to biomolecules, introduction of large substituents. |
| Core Heterocycle | The oxazole ring is a known pharmacophore present in many bioactive molecules. | Provides a validated starting point for designing new therapeutic agents. |
| Diversification Sites | The C4 and C5 positions of the oxazole can be functionalized. | Enables fine-tuning of electronic and steric properties for SAR studies. |
Mechanistic Investigations and Reaction Pathways Involving 3 1,3 Oxazol 2 Yl Propan 1 Ol
Elucidation of Reaction Mechanisms for the Synthesis of the Compound
The synthesis of 2-substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the van Leusen reaction, and the cyclization of propargylic amides. For 3-(1,3-Oxazol-2-yl)propan-1-ol (B6235002), a plausible and widely applicable mechanistic route is the cyclocondensation of a suitable precursor derived from 4-hydroxybutanoic acid, which aligns with the principles of the Robinson-Gabriel synthesis.
A key strategy involves the reaction of an α-acylamino ketone, which undergoes cyclodehydration. A closely related synthesis has been reported for a substituted analog, 2-[3-(benzyloxy)propyl]-4,5-diphenyloxazole, which was formed by the cyclization of 2-oxo-1,2-diphenylethyl 4-(benzyloxy)butanoate using thiourea. google.com This suggests a viable pathway for the title compound.
Proposed Mechanistic Pathway (Modified Robinson-Gabriel Synthesis):
Amide Formation: The synthesis would commence with the acylation of an aminocarbonyl compound with a protected 4-hydroxybutanoic acid derivative (e.g., 4-bromobutyryl chloride) to form an N-(4-bromobutanoyl) amide.
α-Halogenation: The resulting amide is then halogenated at the α-position to the carbonyl group.
Condensation & Cyclization: This intermediate reacts with a source of ammonia (B1221849) or an amine. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the oxazole (B20620) ring.
An alternative and common pathway is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org
Proposed Mechanistic Pathway (van Leusen Reaction):
Deprotonation of TosMIC: A base deprotonates TosMIC to form a nucleophilic anion.
Nucleophilic Attack: This anion attacks the carbonyl group of a suitable aldehyde, such as 4-hydroxybutanal or a protected version thereof.
Cyclization: A 5-endo-dig cyclization occurs, forming a five-membered ring intermediate. wikipedia.org
Elimination: The tosyl group, being an excellent leaving group, is eliminated, leading to the formation of the aromatic oxazole ring upon workup. wikipedia.org
The following table summarizes potential precursor strategies for the synthesis.
| Precursor Strategy | Key Reagents | Mechanistic Class | Reference |
| Cyclocondensation of α-Acylamino Ketone | 4-Hydroxybutanoic acid derivative, Amine source | Robinson-Gabriel Synthesis | google.compitt.edu |
| Reaction with TosMIC | 4-Hydroxybutanal, TosMIC, Base (e.g., K₂CO₃) | van Leusen Reaction | organic-chemistry.orgwikipedia.org |
| Cyclization of Acetylenic Amide | Propargyl alcohol, 4-Hydroxybutanamide, Catalyst (e.g., ZnI₂, FeCl₃) | Metal-Mediated Cyclization | organic-chemistry.org |
Mechanistic Pathways of Functional Group Transformations
The two primary functional groups of this compound—the terminal hydroxyl group and the oxazole ring—exhibit distinct reactivities.
Transformations of the Hydroxyl Group: The terminal primary alcohol can undergo a variety of well-established transformations. youtube.com
Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The mechanism depends on the oxidant used.
Chromium(VI) Reagents (e.g., PCC, PDC): The reaction proceeds through the formation of a chromate (B82759) ester intermediate. A subsequent base-assisted E2 elimination reaction breaks the C-H bond and the O-Cr bond, yielding the carbonyl compound. imperial.ac.uk
Activated DMSO Reagents (Swern/Moffatt Oxidation): DMSO is activated by an electrophile (e.g., oxalyl chloride). The alcohol attacks the activated sulfur atom to form an alkoxysulfonium salt. A base, such as triethylamine, then deprotonates the carbon adjacent to the oxygen, inducing an elimination reaction that forms the aldehyde, dimethyl sulfide, and protonated base. imperial.ac.uk
Substitution: The hydroxyl group is a poor leaving group and must first be activated. libretexts.org
Activation via Protonation: In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (H₂O), which can be displaced by a nucleophile via an Sₙ1 or Sₙ2 mechanism. libretexts.org
Conversion to Sulfonate Esters (e.g., Tosylates): Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
Esterification and Etherification: These reactions follow standard mechanisms for alcohols. For example, Fischer esterification involves acid-catalyzed nucleophilic attack of the alcohol on a carboxylic acid. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. youtube.com
Transformations of the Oxazole Ring: The oxazole ring possesses aromatic character, yet it is susceptible to certain reactions, particularly under oxidative conditions.
Photo-oxidation: In the presence of singlet oxygen (¹O₂), the oxazole ring can undergo a [4+2]-cycloaddition reaction. The mechanism involves the electrophilic attack of singlet oxygen across the C2 and C5 positions of the oxazole ring. This forms a highly unstable bicyclic endoperoxide intermediate, which subsequently undergoes ring cleavage to yield triamide products.
Characterization of Reactive Intermediates and Transition States
The reactions involving this compound proceed through various transient species that have been characterized or proposed based on extensive mechanistic studies of the oxazole class.
Intermediates and Transition States in Synthesis:
| Reaction Type | Key Intermediate(s) | Key Transition State(s) |
| Robinson-Gabriel | α-Acylamino ketone, Oxazoline (B21484) | Cyclodehydration transition state |
| van Leusen | TosMIC anion, 5-membered cycloadduct | 5-endo-dig cyclization transition state wikipedia.org |
| Metal-Catalyzed Cyclization | Nitrilium ion, M-vinyl species | Metal-coordinated alkyne complex researchgate.net |
Intermediates and Transition States in Functional Group Transformations:
Alcohol Oxidation (Swern): The key intermediates are the chlorosulfonium ion (from DMSO and oxalyl chloride) and the subsequent alkoxysulfonium ylide. The reaction proceeds via a five-membered ring transition state during the final elimination step.
Alcohol Substitution (Acid-Catalyzed): The primary intermediate is the protonated alcohol (oxonium ion). For primary alcohols, the reaction likely proceeds through an Sₙ2 transition state.
Oxazole Photo-oxidation: Detailed computational studies on the oxazole ring have characterized the intermediates and transition states in its reaction with singlet oxygen. The initial [4+2]-cycloaddition leads to a bicyclic endoperoxide intermediate (P1). The subsequent cleavage of this intermediate can proceed through two different transition states (TS2 and TS3), with the pathway through TS3 having a slightly lower enthalpy barrier, leading to a transient biradical structure (P4).
The following table details the computationally characterized species in the photo-oxidation of the parent oxazole ring.
| Species | Description | Enthalpy Barrier (kJ/mol) | Reference |
| P1 | Bicyclic endoperoxide intermediate | - | |
| TS2 | Transition state for P1 cleavage | - | |
| TS3 | Alternative transition state for P1 cleavage | ~51 | |
| P4 | Transient biradical structure | - |
Computational and Theoretical Studies of 3 1,3 Oxazol 2 Yl Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of heterocyclic compounds. irjweb.com For oxazole (B20620) derivatives, the B3LYP functional with a 6-311G++(d,p) basis set is a commonly used method to predict optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties. irjweb.com
The electronic structure of the oxazole ring is characterized by the delocalization of π-electrons over the five-membered ring, which imparts aromatic character and stability. The nitrogen and oxygen heteroatoms influence the electron density distribution within the ring. Theoretical calculations on various oxazole derivatives show that the bond lengths and angles are typical for such heterocyclic systems, with characteristic shorter and longer bonds consistent with their chemical formula. semanticscholar.org
Table 1: Calculated Electronic Properties of an Analogous Oxazole Derivative
| Parameter | Value |
|---|---|
| HOMO Energy (EHOMO) | -5.6518 eV |
| LUMO Energy (ELUMO) | -0.8083 eV |
| Energy Gap (ΔE) | 4.8435 eV |
Data based on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, calculated using DFT (B3LYP/6-311G++(d,p)). irjweb.com
Conformational Analysis and Energetics
The conformational landscape of 3-(1,3-oxazol-2-yl)propan-1-ol (B6235002) is primarily dictated by the rotation around the single bonds of the propanol (B110389) side chain. Studies on propanol itself have identified several stable conformers, designated by the dihedral angles of the C-C-C-O and C-C-O-H backbones. arxiv.org The most stable conformers of propanol are typically the Gauche-trans (Gt) and Trans-gauche (Tg) forms. arxiv.orgresearchgate.net
For this compound, the bulky oxazole ring attached to the propanol chain will influence the conformational preferences. The rotation around the C-C bonds will be sterically hindered by the presence of the heterocyclic ring. The most stable conformers would likely be those that minimize steric repulsion between the oxazole ring and the hydroxyl group of the propanol chain. It is plausible that extended or gauche conformations of the propanol chain would be favored to reduce steric clash. The energetics of these conformers can be determined through computational methods, which would reveal the relative stabilities and the energy barriers for interconversion between different conformations.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
DFT calculations are a powerful tool for predicting spectroscopic parameters such as vibrational frequencies (IR) and electronic absorption spectra (UV-Vis). researchgate.netnih.gov For oxazole derivatives, theoretical calculations have shown good correlation with experimental spectra. kbhgroup.in The calculated IR spectra would reveal characteristic vibrational modes for the oxazole ring, such as C=N, C=C, and C-O stretching, as well as the O-H and C-H stretching and bending vibrations of the propanol side chain. The predicted UV-Vis spectra would provide insights into the electronic transitions, which are typically π-π* transitions within the aromatic oxazole ring. nih.gov
Reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the chemical reactivity of a molecule. irjweb.com Key descriptors include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to charge transfer. irjweb.com
Global Softness (σ): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com
For a related oxazole derivative, these parameters have been calculated to reveal that the compound is highly reactive. irjweb.com It is anticipated that this compound would also exhibit reactivity patterns characteristic of oxazole-containing compounds, with the oxazole ring being susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions. pharmaguideline.comwikipedia.org
Table 2: Calculated Reactivity Descriptors for an Analogous Oxazole Derivative
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.23005 |
| Global Hardness (η) | 2.42175 |
| Global Softness (σ) | 0.2064 |
| Electrophilicity Index (ω) | 2.155 |
Data based on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, calculated using DFT (B3LYP/6-311G++(d,p)). irjweb.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior and intermolecular interactions of this compound in different environments. The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxazole ring) suggests that hydrogen bonding will be a dominant intermolecular interaction. nih.gov
Studies on a series of bioactive oxazoles have highlighted the importance of both specific interactions like hydrogen bonds and non-specific interactions in determining the crystal architecture. nih.gov The interplay of these various intermolecular forces would dictate the packing arrangement and ultimately the physical properties of crystalline this compound. MD simulations in a solvent like water would reveal the solvation structure and the dynamics of the hydrogen bonding network between the solute and solvent molecules.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 1,3 Oxazol 2 Yl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-(1,3-oxazol-2-yl)propan-1-ol (B6235002). Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the propanol (B110389) chain. The aromatic protons of the oxazole ring, H-4 and H-5, are anticipated to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the heteroatoms and the aromatic ring current. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms. The methylene (B1212753) group adjacent to the oxazole ring (C1'-H₂) would likely resonate around δ 2.8-3.2 ppm, while the methylene group adjacent to the hydroxyl group (C3'-H₂) would appear around δ 3.6-4.0 ppm. The central methylene group (C2'-H₂) would be expected in the δ 1.8-2.2 ppm range. The hydroxyl proton signal would be a broad singlet, its chemical shift being dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms of the oxazole ring are expected at the lower field, with C-2 (the point of substitution) typically appearing around δ 160-165 ppm. The C-4 and C-5 carbons would resonate in the aromatic region, generally between δ 120 and 140 ppm. For the propanol side chain, the carbon attached to the hydroxyl group (C3') would be found around δ 60-65 ppm. The carbon adjacent to the oxazole ring (C1') would be in the δ 25-30 ppm range, and the central carbon (C2') would appear at a similar chemical shift.
2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling between the adjacent methylene protons of the propanol chain (C1'-H₂ to C2'-H₂ and C2'-H₂ to C3'-H₂).
HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the molecule.
HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity between the propanol chain and the oxazole ring, for instance, by observing a correlation between the C1'-H₂ protons and the C-2 carbon of the oxazole ring.
Solid-state NMR could provide insights into the molecular conformation and packing in the solid state, particularly if the compound is crystalline. It can reveal information about intermolecular interactions and polymorphism.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-4/C-4 | ~7.5 - 7.9 | ~125 - 135 | H-4 to C-2, C-5 |
| H-5/C-5 | ~7.0 - 7.4 | ~120 - 130 | H-5 to C-2, C-4 |
| C-2 | - | ~160 - 165 | H-4, H-5, C1'-H₂ to C-2 |
| C1'-H₂/C1' | ~2.8 - 3.2 | ~25 - 30 | C1'-H₂ to C-2, C2', C-5 |
| C2'-H₂/C2' | ~1.8 - 2.2 | ~25 - 30 | C2'-H₂ to C1', C3' |
| C3'-H₂/C3' | ~3.6 - 4.0 | ~60 - 65 | C3'-H₂ to C2' |
| OH | Variable | - | - |
Mass Spectrometry (MS) Applications in Precise Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Precise Mass Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₆H₉NO₂), the expected monoisotopic mass is approximately 127.0633 g/mol .
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. The molecular ion peak [M]⁺ at m/z 127 would likely be observed. Key fragmentation pathways would involve the cleavage of the propanol side chain and the oxazole ring.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 96.
Loss of water: Dehydration is a typical fragmentation for alcohols, which would produce a peak at m/z 109 ([M-H₂O]⁺). libretexts.org
Cleavage of the propanol chain: Fragmentation of the side chain can occur at different positions. Loss of an ethyl group would give a fragment at m/z 98, while loss of a propyl group would result in the oxazole ring fragment at m/z 68.
Oxazole ring fragmentation: The oxazole ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Common fragmentations of oxazoles involve the loss of CO, HCN, or CHO radicals. clockss.org
Predicted Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 127 | [C₆H₉NO₂]⁺ | Molecular Ion |
| 109 | [C₆H₇NO]⁺ | Loss of H₂O |
| 96 | [C₅H₆NO]⁺ | α-cleavage (loss of CH₂OH) |
| 82 | [C₄H₄NO]⁺ | Cleavage of the C1'-C2' bond |
| 69 | [C₃H₃N₂]⁺ or [C₄H₅O]⁺ | Ring fragmentation or side chain cleavage |
| 68 | [C₃H₂NO]⁺ | Loss of the propanol chain |
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
IR Spectroscopy:
O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
C-H stretches: Aromatic C-H stretching vibrations of the oxazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanol chain will appear just below 3000 cm⁻¹.
C=N and C=C stretches: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected in the 1500-1650 cm⁻¹ region.
C-O stretches: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1100 cm⁻¹ region. The C-O-C stretching of the oxazole ring will also appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the oxazole ring would be a prominent feature. The C-H stretching vibrations would also be observable.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| Aromatic C-H | Stretching | 3050-3150 (medium) | Strong |
| Aliphatic C-H | Stretching | 2850-2960 (strong) | Strong |
| C=N (oxazole) | Stretching | ~1600-1650 (medium) | Medium |
| C=C (oxazole) | Stretching | ~1500-1580 (medium) | Strong |
| C-O (alcohol) | Stretching | 1000-1100 (strong) | Weak |
| Oxazole Ring | Ring breathing | Fingerprint region | Strong |
X-ray Crystallography Studies for Solid-State Structure Determination (if applicable)
While no specific crystal structure for this compound is publicly available, studies on other oxazole derivatives can offer insights. rsc.orgwestminster.ac.uk X-ray crystallography would reveal the planarity of the oxazole ring and the conformation of the flexible propanol side chain. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the oxazole ring, would be clearly elucidated. These hydrogen bonds would likely play a significant role in the crystal packing. The analysis would also provide information on the dihedral angle between the plane of the oxazole ring and the plane defined by the atoms of the side chain. This information is crucial for understanding the molecule's three-dimensional structure and its potential interactions in a biological or material context.
Future Research Directions and Unexplored Reactivity of 3 1,3 Oxazol 2 Yl Propan 1 Ol
Development of Novel and Efficient Synthetic Routes
While established methods for the synthesis of oxazole (B20620) derivatives exist, such as the Robinson-Gabriel and van Leusen syntheses, there is a continuous need for more efficient, sustainable, and versatile routes to 3-(1,3-oxazol-2-yl)propan-1-ol (B6235002) and its analogues. organic-chemistry.org Future research should prioritize the development of novel synthetic strategies that offer improvements in terms of yield, atom economy, and environmental impact.
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: Investigating novel palladium- or copper-catalyzed cross-coupling reactions could provide direct and modular access to substituted this compound derivatives. semanticscholar.org This could involve the coupling of a suitably functionalized propanol (B110389) fragment with a pre-formed oxazole ring or vice-versa.
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that combine multiple synthetic steps without the isolation of intermediates can significantly enhance efficiency. For instance, a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with appropriate reagents could be a promising avenue. mdpi.com
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is paramount. Exploring microwave-assisted synthesis or reactions in ionic liquids could lead to faster and more sustainable production methods. organic-chemistry.org
Enzymatic and Biocatalytic Methods: Leveraging the selectivity of enzymes for the synthesis or modification of this compound could offer a green and highly specific alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Metal-Catalyzed Cross-Coupling | High efficiency, modularity, functional group tolerance | Development of novel catalysts and coupling partners |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, time-saving | Design of novel multi-step reaction cascades |
| Green Chemistry | Reduced environmental impact, improved safety | Use of alternative solvents, energy sources, and catalysts |
| Enzymatic/Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Exploration of Unconventional Reactivity Patterns and Catalysis
The reactivity of the oxazole ring and the propanol side chain in this compound is not fully understood. Future studies should aim to uncover novel reactivity patterns and explore the molecule's potential as a ligand in catalysis.
Activation of the Oxazole Ring: While electrophilic substitution on the oxazole ring typically occurs at the C5 position, investigating methods for selective functionalization at other positions is crucial for creating diverse derivatives. semanticscholar.org This could involve directed metalation-trapping sequences or the use of novel activating groups.
Transformations of the Propanol Side Chain: The primary alcohol functionality can be a versatile handle for a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions. Exploring selective transformations that are compatible with the oxazole ring is a key research direction.
Coordination Chemistry and Catalysis: The nitrogen atom in the oxazole ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand for metal centers. mdpi.com The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts for various organic transformations. The performance of such catalysts could be compared to existing systems based on other heterocyclic ligands. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. dokumen.pub Integrating the synthesis of this compound and its derivatives into automated flow platforms is a significant area for future research.
Development of Flow Synthesis Protocols: Designing and optimizing continuous flow processes for the key synthetic steps leading to this compound will be essential. syrris.comacs.org This includes managing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.
In-line Analysis and Purification: Coupling flow reactors with in-line analytical techniques (e.g., NMR, IR, MS) allows for real-time reaction monitoring and optimization. syrris.com The integration of automated purification systems would enable the direct production of high-purity compounds.
Automated Library Synthesis: Automated flow platforms can be programmed to synthesize libraries of this compound derivatives by systematically varying starting materials and reagents. syrris.com This high-throughput approach can accelerate the discovery of new compounds with desired properties.
| Feature | Advantage in Flow Chemistry | Research Goal |
| Precise Control | Improved reaction selectivity and yield | Optimization of flow parameters for specific reactions |
| Enhanced Safety | Minimized handling of hazardous reagents | Development of inherently safer synthetic processes |
| Scalability | Facile transition from lab-scale to production | Design of scalable and robust flow synthesis routes |
| Automation | High-throughput synthesis and screening | Creation of automated platforms for library generation |
Computational Design of New Derivatives and Their Predicted Transformations
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules. jcchems.com Applying these methods to this compound can guide experimental efforts and provide valuable insights into its properties and reactivity.
Structure-Property Relationship Studies: Using techniques like Density Functional Theory (DFT), researchers can calculate various electronic and structural properties of this compound and its derivatives. researchgate.net This can help in understanding how different substituents on the oxazole ring or modifications to the propanol chain influence its reactivity and potential applications.
Prediction of Reaction Pathways: Computational modeling can be used to predict the feasibility and outcome of new synthetic reactions. researchgate.net By calculating reaction energies and transition states, researchers can identify promising reaction conditions and potential byproducts before conducting experiments.
Virtual Screening for aalog and Drug Discovery: For applications in medicinal chemistry, computational docking studies can be used to predict the binding affinity of designed derivatives to specific biological targets. jcchems.com This can help in prioritizing the synthesis of compounds with the highest potential for therapeutic activity.
Potential for Material Science Applications (focusing on its role as a monomer or building block, not properties of final materials)
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a stable heterocyclic ring, makes it an intriguing candidate as a monomer or building block for the synthesis of novel polymers. mdpi.com
Polymerization via the Hydroxyl Group: The primary alcohol can participate in polymerization reactions such as polycondensation or ring-opening polymerization (after conversion to a suitable cyclic monomer) to form polyesters or polyethers. The oxazole ring would then be a pendant group on the polymer backbone, imparting specific properties to the final material.
Incorporation into Polymer Backbones: It may be possible to synthesize monomers where the oxazole ring is part of the polymerizable unit, for example, by functionalizing the oxazole ring with a vinyl or other polymerizable group. This would lead to polymers with the oxazole heterocycle integrated into the main chain.
Cross-linking and Network Formation: The hydroxyl group and potentially reactive sites on the oxazole ring could be utilized for cross-linking polymer chains, leading to the formation of thermosetting resins or hydrogels with tailored properties. The study of polyoxazoline polymers, derived from the polymerization of 2-oxazoline monomers, provides a precedent for the utility of such heterocyclic structures in polymer science. google.com
The exploration of this compound as a monomer opens up possibilities for creating new materials with unique thermal, mechanical, and electronic properties, driven by the inherent characteristics of the oxazole moiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(1,3-Oxazol-2-yl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., β-keto esters or nitriles) with hydroxylamine to form the oxazole ring, followed by hydroxylation. Key factors include solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and catalysts (e.g., acetic acid for cyclization). For example, microwave-assisted synthesis reduces reaction time while maintaining high yields (>90%) . Optimization of stoichiometric ratios (e.g., 1:1.2 for precursor to hydroxylamine) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for scalability .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of <sup>13</sup>C NMR (e.g., δ = 164.5 ppm for oxazole C2), HRMS (e.g., [M+H]<sup>+</sup> at m/z 243.1134), and IR spectroscopy (e.g., 3285 cm<sup>-1</sup> for -OH stretch) for structural confirmation . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-referencing with PubChem data (InChIKey: WLKCJYLGRDETLU-UHFFFAOYSA-N) ensures consistency .
Q. What are the primary oxidation and reduction products of this compound under standard conditions?
- Methodological Answer :
- Oxidation : Treatment with KMnO4 in acidic media converts the alcohol to 3-(1,3-Oxazol-2-yl)propanoic acid (confirmed by <sup>1</sup>H NMR loss of -OH and appearance of carboxylic proton at δ = 12.1 ppm) .
- Reduction : NaBH4 reduces the oxazole ring to a dihydrooxazole intermediate, while LiAlH4 fully hydrogenates it to a pyrrolidine derivative .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers (e.g., (R)- and (S)-forms) exhibit divergent interactions with biological targets. For instance, (R)-3-(1,3-Oxazol-2-yl)propan-1-ol shows 98% enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and higher binding affinity to SSAO enzymes (IC50 = 0.8 μM vs. 2.3 μM for (S)-form) . Molecular docking (AutoDock Vina) reveals steric clashes in the (S)-form due to oxazole ring orientation .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in oxazole-propanol derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) at the oxazole C5 position to enhance metabolic stability (e.g., t1/2 increases from 2.1 to 4.7 hours in microsomal assays) .
- Bioisosteric Replacement : Replace the oxazole with isoxazole or thiazole rings to modulate lipophilicity (logP shifts from 1.2 to 0.8) and solubility (CLogS from -2.1 to -1.5) .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond donors (-OH) and π-π stacking (oxazole ring) for target engagement .
Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition mechanisms?
- Selectivity Profiling : Use kinase panels (Eurofins) to assess off-target effects.
- Mechanistic Studies : Conduct fluorescence polarization assays to quantify binding to SSAO’s FAD cofactor vs. calcium flux assays for TRPV1 .
- Metabolite Tracking : LC-MS/MS identifies active metabolites (e.g., propanoic acid derivatives) contributing to observed effects .
Q. What advanced techniques are recommended for studying the compound’s interaction with biomembranes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure binding kinetics (KD = 1.2 μM for DPPC membranes) .
- Molecular Dynamics Simulations : GROMACS simulations reveal preferential partitioning into lipid rafts (ΔG = -3.8 kcal/mol) due to hydroxyl group hydration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
